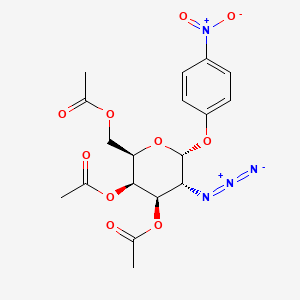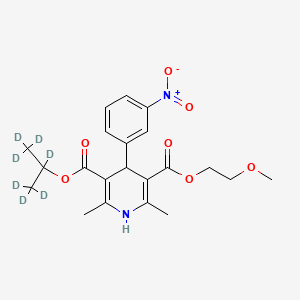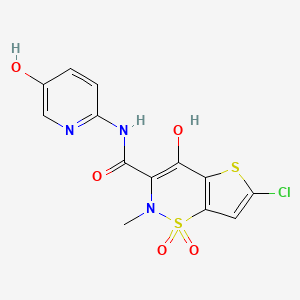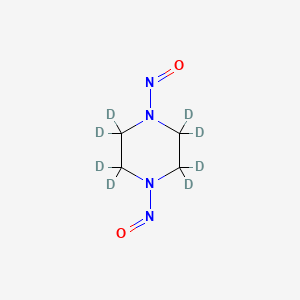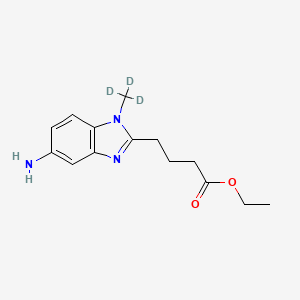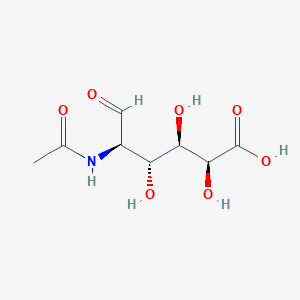
(2S,3R,4R,5R)-5-acetamido-2,3,4-trihidroxi-6-oxohexanoico ácido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-deoxy-D-galacturonic Acid is a product for proteomics research . It has a molecular formula of C8H13NO7 and a molecular weight of 235.19 . It is a component of O-antigens of Pseudomonas aeruginosa .
Synthesis Analysis
The synthesis of 2-Acetamido-2-deoxy-D-galacturonic Acid is quite challenging due to the presence of a 2,3-branch L-rhamnose moiety and a α-linked 2-acetamido-2-deoxy-D-galacturonic acid moiety . The branched trisaccharide portion was synthesized applying regioselective glycosylation of L-rhamnosyl diol moiety .Molecular Structure Analysis
The molecular structure of 2-Acetamido-2-deoxy-D-galacturonic Acid is characterized by a molecular formula of C8H13NO7 and a monoisotopic mass of 235.069199 Da .Chemical Reactions Analysis
Depolymerases of bacteriophages have been identified as specific glycosidases that cleave the CPS of A. baumannii strains by the hydrolytic mechanism . The gp54 depolymerase from bacteriophage AP22 was characterized as a polysaccharide lyase that cleaves the CPS of A. baumannii strain 1053 by β-elimination at hexuronic acid (ManNAcA) residues .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Acetamido-2-deoxy-D-galacturonic Acid include a density of 1.6±0.1 g/cm3, boiling point of 679.2±55.0 °C at 760 mmHg, vapour pressure of 0.0±4.8 mmHg at 25°C, enthalpy of vaporization of 114.0±6.0 kJ/mol, flash point of 364.5±31.5 °C, index of refraction of 1.592, molar refractivity of 48.7±0.4 cm3, and a molar volume of 143.9±5.0 cm3 .Aplicaciones Científicas De Investigación
Aplicaciones Médicas Ingeniería y Regeneración de Tejidos
El ácido 2-acetamido-2-desoxi-D-galacturónico (starbld0002799) tiene aplicaciones potenciales en la ingeniería de tejidos, particularmente en ortopedia para la regeneración ósea y la reparación del cartílago. Su similitud estructural con los componentes de la quitina lo hace útil para crear andamios que promueven el crecimiento celular y la reparación de tejidos .
Industria Farmacéutica Síntesis de Fármacos
Este compuesto se utiliza en la síntesis de varios fármacos debido a sus propiedades estructurales. Por ejemplo, se puede usar para crear sulfonilhidrazonas, que tienen aplicaciones terapéuticas potenciales .
Nutraceúticos Suplementos Dietéticos
El sabor dulce de los derivados del ácido 2-acetamido-2-desoxi-D-galacturónico los hace adecuados para su uso en suplementos dietéticos, especialmente para afecciones como la osteoartritis y la enfermedad inflamatoria intestinal .
Biotecnología Catabolismo Microbiano
En la investigación biotecnológica, este compuesto se estudia por su papel en el catabolismo microbiano, donde enzimas específicas pueden descomponerlo, proporcionando información sobre la producción de energía y las vías metabólicas en los microorganismos .
Glicosciencia Síntesis de Oligosacáridos
El compuesto es integral en la síntesis de oligosacáridos, que son cruciales para estudiar la señalización y comunicación celular, así como para desarrollar nuevos tratamientos para infecciones bacterianas .
Química Analítica Análisis Estructural
Debido a sus propiedades únicas, el ácido 2-acetamido-2-desoxi-D-galacturónico se utiliza en química analítica para el análisis estructural de polisacáridos complejos mediante técnicas como la espectroscopia de RMN .
Enzimología Catálisis Asistida por Sustrato
Sirve como sustrato para enzimas como OGA y HexA/HexB, que utilizan mecanismos de catálisis asistida por sustrato. Esto es importante para comprender la función de las enzimas y diseñar inhibidores enzimáticos .
Inmunología Determinantes Antigénicos
Este compuesto puede formar parte de los determinantes antigénicos en los patógenos, lo que lo hace relevante para el desarrollo de vacunas y la comprensión de las interacciones huésped-patógeno .
Mecanismo De Acción
Target of Action
It is known to be a component of o-antigens derived fromPseudomonas aeruginosa .
Mode of Action
It is known to be involved in the structure of o-antigens, which are components of the outer membrane of bacteria and play a crucial role in bacterial virulence .
Biochemical Pathways
Given its role as a component of o-antigens, it can be inferred that it plays a part in the biosynthesis and function of these antigens, which are crucial for bacterial survival and virulence .
Result of Action
Given its role as a component of o-antigens, it can be inferred that it contributes to the structural integrity and function of these antigens, thereby influencing bacterial survival and virulence .
Action Environment
It is known that the function of o-antigens, of which this compound is a component, can be influenced by various environmental factors, including temperature, ph, and the presence of other microbial species .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve multiple biochemical pathways
Cellular Effects
It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited
Dosage Effects in Animal Models
The effects of 2-Acetamido-2-deoxy-D-galacturonic Acid vary with different dosages in animal models Detailed information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited
Metabolic Pathways
It is believed that this compound may be involved in complex metabolic pathways
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins Detailed information on its localization or accumulation is currently limited
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles within the cell Detailed information on any targeting signals or post-translational modifications is currently limited
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-Acetamido-2-deoxy-D-galacturonic Acid can be achieved by the oxidation of D-galacturonic acid followed by the introduction of an acetamido group at the C-2 position.", "Starting Materials": [ "D-galacturonic acid", "Acetamide", "Sodium periodate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "D-galacturonic acid is oxidized using sodium periodate in water to form 2-keto-3,4,5,6-tetrahydroxyhexanoic acid.", "The resulting acid is then reduced using sodium borohydride in methanol to yield 2,3,4,6-tetrahydroxyhexanoic acid.", "Acetamide is then introduced at the C-2 position of the acid using hydrochloric acid as a catalyst.", "The resulting product is then treated with sodium hydroxide to remove the acetamido protecting group and yield 2-Acetamido-2-deoxy-D-galacturonic Acid." ] } | |
Número CAS |
45171-33-3 |
Fórmula molecular |
C8H13NO7 |
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4-,5-,6+,8?/m1/s1 |
Clave InChI |
KSOXQRPSZKLEOR-YIDMHZNGSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)C(=O)O)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
Sinónimos |
2-(Acetylamino)-2-deoxy-D-galacturonic Acid; |
Origen del producto |
United States |
Q1: What is the significance of 2-Acetamido-2-deoxy-D-galacturonic Acid in bacterial polysaccharides?
A1: 2-Acetamido-2-deoxy-D-galacturonic Acid (D-GalNAcA) is a key building block in the O-antigenic polysaccharides (O-PS) of various Gram-negative bacteria. These O-PS are often part of the lipopolysaccharide (LPS) molecules that reside on the outer membrane of these bacteria. [, , , , , , , ] The O-PS play a crucial role in bacterial virulence and host immune responses. [, , ] Variations in the structure and composition of these O-PS contribute to the serological diversity observed among different bacterial strains. [, , ]
Q2: Can you provide examples of bacterial species where 2-Acetamido-2-deoxy-D-galacturonic Acid is found in their lipopolysaccharides?
A2: Research shows the presence of D-GalNAcA in the LPS of several bacteria, including:
- Acinetobacter baumannii: Specifically, serogroup O5 [] and the K17 capsular polysaccharide of isolate G7. []
- Pseudomonas fluorescens: Particularly in strain IMV 247 (biovar II). [, ]
- Yersinia enterocolitica: Found in serotypes O:28, O:11,23, and O:11,24. [, ]
- Escherichia coli: Identified in serotype O:98. []
- Vibrio cholerae: Present in serotype O9. []
- Acinetobacter haemolyticus: Found in the reference strain ATCC 17906. []
- Aeromonas salmonicida: Specifically in strain 80204-1, where it is found in both the capsular polysaccharide and the LPS O-chain. []
Q3: How does the presence of 2-Acetamido-2-deoxy-D-galacturonic Acid influence the structure of bacterial polysaccharides?
A3: D-GalNAcA contributes to structural diversity within bacterial polysaccharides. It can be found as a branching point for other sugar residues or integrated directly within the linear backbone of the polysaccharide chain. [, , , ] For instance, in Acinetobacter baumannii O5, D-GalNAcA acts as a branching point within a tetrasaccharide repeating unit. [] Conversely, in Yersinia enterocolitica serotypes O:11,23 and O:11,24, and Escherichia coli O:98, D-GalNAcA is part of a linear tetrasaccharide repeat. []
Q4: Beyond its structural role, are there other notable features of 2-Acetamido-2-deoxy-D-galacturonic Acid in bacterial lipopolysaccharides?
A4: Yes, in some bacteria, D-GalNAcA can undergo modifications that further diversify the LPS structure. For example, in Yersinia enterocolitica O:11,23, the D-GalNAcA residues are specifically acetylated at the O-3 position. [] In Aeromonas salmonicida strain 80204-1, a portion of D-GalNAcA exists in an amide form, specifically amidated with N-acetyl-L-alanyl. [] These modifications can impact the serological properties of the bacteria and their interaction with the host immune system.
Q5: What analytical techniques are commonly used to study 2-Acetamido-2-deoxy-D-galacturonic Acid within bacterial polysaccharides?
A5: Researchers employ various methods to characterize D-GalNAcA and its role in bacterial polysaccharides. Some common techniques include:
- Composition Analysis: This helps identify and quantify the different sugar components present in the polysaccharide. [, , , ]
- Methylation Analysis: This technique reveals the glycosidic linkages between sugar units, providing insights into the polysaccharide's backbone structure. [, , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable for elucidating the detailed structure and conformation of the polysaccharide, including the position of D-GalNAcA and any modifications it may have. [, , , , ]
- Chemical Degradations: Methods like Smith degradation can selectively break down the polysaccharide, aiding in the identification of specific structural features and the arrangement of sugar residues, including D-GalNAcA. []
- Capillary Electrophoresis-Electrospray Mass Spectrometry (CE-ES-MS): This high-resolution technique allows for the analysis of polysaccharide fragments, providing information about their mass and composition. This is particularly useful for identifying modifications like amidation of D-GalNAcA. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)


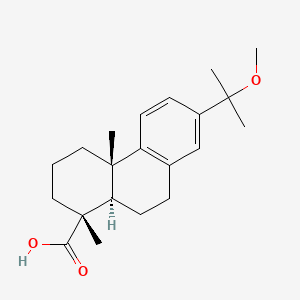

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565470.png)
